REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[C:10]1([C:8]2[S:9][C:6]3[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=3[CH:7]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
63.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=S)C1=CC=CC=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool below 100° C.
|
Type
|
ADDITION
|
Details
|
before pouring it
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a tan, amorphous solid
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from acetone-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC2=C(S1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |